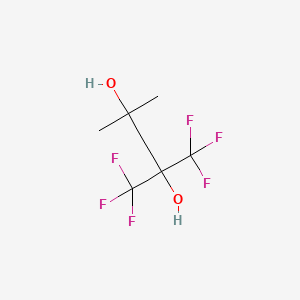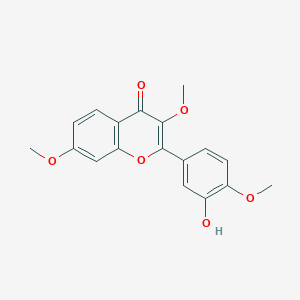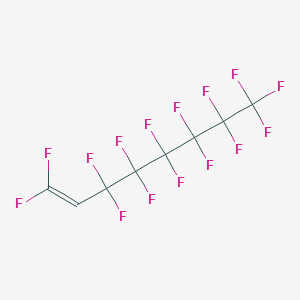![molecular formula C16H17NO2 B14342390 N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide CAS No. 93172-53-3](/img/structure/B14342390.png)
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a formamide group attached to a phenylethyl chain, which is further substituted with a methoxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide typically involves the reaction of 4-methoxyphenylacetonitrile with benzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to formylation using formic acid or formic anhydride to yield the desired formamide compound. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-8 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide undergoes various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Methoxyphenylacetic acid
Reduction: N-[2-(4-Methoxyphenyl)-1-phenylethyl]amine
Substitution: Various substituted phenylethyl derivatives
Aplicaciones Científicas De Investigación
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenylethyl chain and methoxy group contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-Methoxyphenyl)ethyl]formamide
- N-[2-(4-Methoxyphenyl)-1-phenylethyl]acetamide
- N-[2-(4-Methoxyphenyl)-1-phenylethyl]benzamide
Uniqueness
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the formamide moiety allows for versatile reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
93172-53-3 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)-1-phenylethyl]formamide |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)11-16(17-12-18)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,17,18) |
Clave InChI |
QFQXWVMPKRGMJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



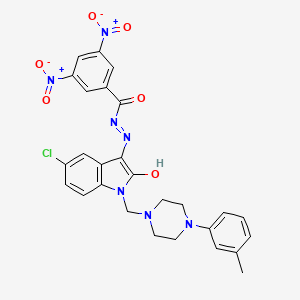

![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
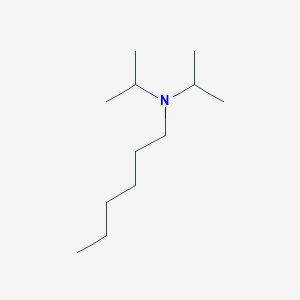

![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)
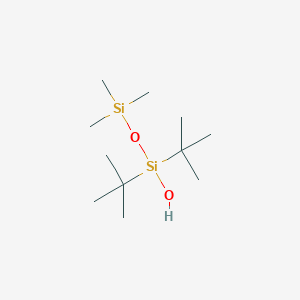
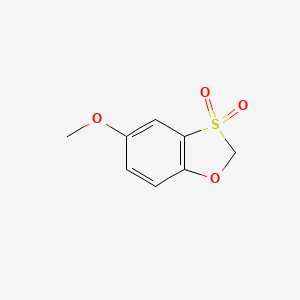
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)

